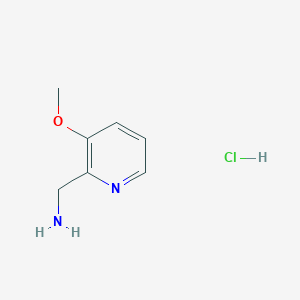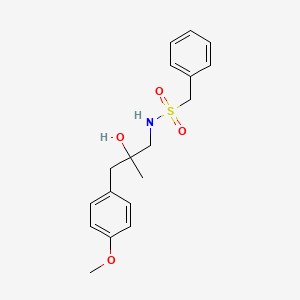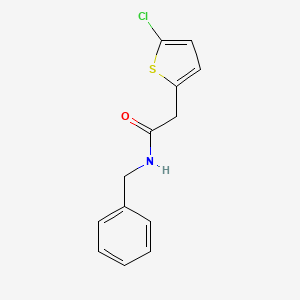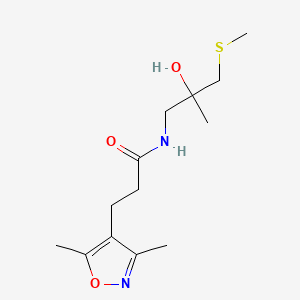![molecular formula C16H23N3O4 B2874125 2-{4-[(叔丁氧基)羰基]-1,4-二氮杂环-1-基}吡啶-3-羧酸 CAS No. 502133-49-5](/img/no-structure.png)
2-{4-[(叔丁氧基)羰基]-1,4-二氮杂环-1-基}吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, a diazepane ring, and a carboxylic acid group. The diazepane ring is substituted with a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups. The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The tert-butoxycarbonyl group is attached to the nitrogen atom in the diazepane ring. The pyridine ring and the carboxylic acid group are also key components of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for further reactions to occur at the nitrogen atom once the protecting group is removed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding, influencing its solubility in different solvents. The exact properties would need to be determined experimentally .科学研究应用
化学反应和合成途径
2-{4-[(叔丁氧基)羰基]-1,4-二氮杂环-1-基}吡啶-3-羧酸参与各种化学反应和合成途径,为有机合成和药物化学的发展做出贡献。例如,它参与 CYP2C8 和 CYP3A 介导的 C-去甲基化过程,在某些药物化合物的代谢途径中发挥作用。这种去甲基化对于理解体内药物的生物转化至关重要,这会影响其功效和安全性 (C. Prakash 等,2008)。
催化应用
该化合物还可在催化反应中找到应用,例如不对称曼尼希型反应,在光学活性化合物的合成中作为关键组分。这在手性分子的生产中尤为重要,手性分子在制药工业中对于制造具有高特异性和副作用低下的药物至关重要 (T. Hashimoto 等,2011)。
材料科学
在材料科学领域,2-{4-[(叔丁氧基)羰基]-1,4-二氮杂环-1-基}吡啶-3-羧酸的衍生物用于合成具有柔性主链醚键的聚酰胺。这些聚酰胺表现出卓越的热稳定性和溶解性,使其适用于各种工业应用,包括涂料、薄膜和高性能塑料 (S. Hsiao 等,2000)。
光物理特性
探索与 2-{4-[(叔丁氧基)羰基]-1,4-二氮杂环-1-基}吡啶-3-羧酸相关的化合物的な光物理特性有助于开发具有光学和电子学潜在应用的新材料。这些研究提供了此类化合物与光相互作用的见解,这对于设计先进的光伏器件、传感器和发光材料至关重要 (S. Sivakumar 等,2011)。
安全和危害
As with any chemical compound, handling “2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid” should be done with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .
未来方向
The future directions for research and application of this compound would depend on its biological activity and potential uses. It could be explored for use in medicinal chemistry, materials science, or other fields. Further studies would be needed to fully understand its properties and potential applications .
作用机制
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing unwanted reactions with other functional groups. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amino acids in peptide synthesis suggests that this compound could play a role in the synthesis of proteins and peptides .
Pharmacokinetics
The boc group’s presence may influence these properties by increasing the compound’s stability and preventing premature reactions with other substances in the body .
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for more controlled and precise reactions . This can lead to the production of specific peptides with fewer side reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the Boc group are dependent on the pH of the environment, with the addition occurring under basic conditions and removal under acidic conditions . Additionally, the compound’s stability and reactivity can be influenced by temperature and the presence of other reactive substances .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid' involves the protection of the amine group in 4-aminopyridine, followed by the reaction with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected intermediate. The Boc-protected intermediate is then reacted with 1,4-diazepane to form the desired compound.", "Starting Materials": [ "4-aminopyridine", "tert-butyl chloroformate", "1,4-diazepane" ], "Reaction": [ "Protection of the amine group in 4-aminopyridine using Boc anhydride and triethylamine", "Reaction of the Boc-protected 4-aminopyridine with tert-butyl chloroformate in the presence of triethylamine to form the Boc-protected intermediate", "Addition of 1,4-diazepane to the Boc-protected intermediate in the presence of triethylamine to form the desired compound", "Deprotection of the Boc group using trifluoroacetic acid to obtain the final product" ] } | |
CAS 编号 |
502133-49-5 |
产品名称 |
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid |
分子式 |
C16H23N3O4 |
分子量 |
321.377 |
IUPAC 名称 |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21) |
InChI 键 |
VNNVAWDHPDFXLR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2874042.png)


![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)
![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)

![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)


![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)